N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthraquinone moiety linked to a benzamide group, which is further substituted with three methoxy groups. Anthraquinone derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Mechanism of Action
Target of Action
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is a chemical compound with potential applications in scientific research
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the functionalization of C-H bonds . The Lewis-basic directing group in the compound coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the functionalization of C-H bonds . This process could result in a reduction in waste and saving of materials/chemicals, as well as shortening the number of steps in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-aminoanthraquinone with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the anthraquinone group can lead to the formation of hydroquinone derivatives.
Substitution: The methoxy groups on the benzamide ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide
- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzamide ring, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility and facilitate its interaction with biological targets.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO6/c1-29-18-11-13(12-19(30-2)23(18)31-3)24(28)25-17-10-6-9-16-20(17)22(27)15-8-5-4-7-14(15)21(16)26/h4-12H,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFSANPRVZBRRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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